Cas no 2138077-09-3 (7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane)
![7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane structure](https://www.kuujia.com/scimg/cas/2138077-09-3x500.png)
7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane Chemical and Physical Properties
Names and Identifiers
-
- EN300-1169143
- 2138077-09-3
- 7-(2-nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane
- 7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane
-
- Inchi: 1S/C14H19N3O4S/c18-17(19)12-4-1-2-5-13(12)22(20,21)16-9-3-6-14(11-16)7-8-15-10-14/h1-2,4-5,15H,3,6-11H2
- InChI Key: RKRNQICHYZGOGE-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N1CCCC2(CNCC2)C1)(=O)=O
Computed Properties
- Exact Mass: 325.10962727g/mol
- Monoisotopic Mass: 325.10962727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 527
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 104Ų
7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169143-1.0g |
2138077-09-3 | 1g |
$813.0 | 2023-05-26 | |||
Enamine | EN300-1169143-0.5g |
2138077-09-3 | 0.5g |
$781.0 | 2023-05-26 | |||
Enamine | EN300-1169143-10.0g |
2138077-09-3 | 10g |
$3500.0 | 2023-05-26 | |||
Enamine | EN300-1169143-50mg |
2138077-09-3 | 50mg |
$707.0 | 2023-10-03 | |||
Enamine | EN300-1169143-10000mg |
2138077-09-3 | 10000mg |
$3622.0 | 2023-10-03 | |||
Enamine | EN300-1169143-0.1g |
2138077-09-3 | 0.1g |
$715.0 | 2023-05-26 | |||
Enamine | EN300-1169143-0.25g |
2138077-09-3 | 0.25g |
$748.0 | 2023-05-26 | |||
Enamine | EN300-1169143-0.05g |
2138077-09-3 | 0.05g |
$683.0 | 2023-05-26 | |||
Enamine | EN300-1169143-500mg |
2138077-09-3 | 500mg |
$809.0 | 2023-10-03 | |||
Enamine | EN300-1169143-2.5g |
2138077-09-3 | 2.5g |
$1594.0 | 2023-05-26 |
7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane Related Literature
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
Additional information on 7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane
7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane: A Comprehensive Overview
7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane is a complex organic compound with the CAS number 2138077-09-3. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom, in this case, the nitrogen atom. The structure of this compound is intriguing due to its spirocyclic framework and the presence of a nitrobenzenesulfonyl group, which imparts unique chemical properties and potential applications in various fields.
The spiro[4.5]decane framework is a key structural feature of this compound, consisting of two fused rings: one four-membered and the other five-membered. The nitrogen atoms at positions 2 and 7 create a diazaspiro system, which is known for its rigidity and potential for hydrogen bonding. This rigidity is particularly advantageous in drug design, where maintaining specific conformations is crucial for bioactivity.
The 2-nitrobenzenesulfonyl group attached to the spiro system introduces electron-withdrawing effects due to the nitro group (-NO₂) and the sulfonic acid group (-SO₂). These groups not only increase the compound's polarity but also enhance its ability to participate in various chemical reactions, such as nucleophilic aromatic substitution or electrophilic addition. Recent studies have shown that such electron-deficient aromatic systems are promising candidates for use in organic electronics and as intermediates in pharmaceutical synthesis.
From a synthetic perspective, 7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane can be prepared through a variety of methods, including cyclization reactions of diamine precursors or through ring-closing metathesis involving appropriate diene precursors. The choice of synthesis method depends on the availability of starting materials and the desired stereochemistry of the final product.
Recent research has highlighted the potential of this compound in medicinal chemistry due to its ability to act as a scaffold for drug design. Its rigid structure and functional groups make it an ideal candidate for exploring interactions with biological targets such as enzymes or receptors. For instance, studies have demonstrated that analogs of this compound exhibit moderate inhibitory activity against certain kinases, suggesting its potential role in anti-cancer drug development.
In addition to its medicinal applications, 7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane has shown promise in materials science as a building block for constructing advanced materials with tailored properties. Its ability to form supramolecular assemblies through hydrogen bonding or π-π interactions makes it a valuable component in the design of stimuli-responsive materials or advanced polymers.
The physical properties of this compound are also worth noting. It has a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and acetonitrile but is sparingly soluble in water due to its hydrophobic spirocyclic core and polar substituents. These properties make it suitable for use in organic synthesis where controlled solubility is required.
From an environmental standpoint, understanding the degradation pathways of 7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane is crucial for assessing its potential impact on ecosystems. Recent studies have shown that under aerobic conditions, this compound undergoes oxidative degradation, primarily targeting the nitrobenzenesulfonyl group, leading to the formation of less toxic byproducts.
In conclusion, 7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane (CAS No: 2138077-09-3) is a versatile compound with significant potential across multiple disciplines due to its unique structure and functional groups. Its applications range from drug discovery to materials science, with ongoing research continually uncovering new possibilities for its use.
2138077-09-3 (7-(2-Nitrobenzenesulfonyl)-2,7-diazaspiro[4.5]decane) Related Products
- 2378501-28-9(1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride)
- 2003072-36-2(Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate)
- 1146296-45-8(4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol)
- 1212946-48-9((S)-2-(3,5-difluorophenyl)piperidine hydrochloride)
- 1263377-36-1(N-(3-Bromophenyl) bis-trifluoromethane sulfonimide)
- 2229292-70-8(3-(2-chloro-5-nitrophenoxy)-3-methylazetidine)
- 2171668-02-1(1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide)
- 2227812-20-4(rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid)
- 1805255-73-5(2-Amino-6-(difluoromethyl)-4-hydroxypyridine)
- 2137443-76-4(2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid)




